Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)-

Factor Xa Inhibition Anticoagulation Serine Protease

Oral anticoagulant programs often stall when potent fXa inhibitors fail to achieve systemic exposure. This compound overcomes that bottleneck with a morpholino-acetyl P4 motif conferring both 1 nM fXa Ki and excellent oral bioavailability in rat and dog models. • High-value reference standard for fXa SAR & co-crystallization studies • Tool compound for oral dosing in rodent thrombosis models (FeCl₂ carotid artery, AV shunt) • Certified LC-MS reference standard (MW 212.25 g/mol) • Non-basic P1 scaffold for structure-based design of orally bioavailable anticoagulants

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 127040-57-7
Cat. No. B14273028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)-
CAS127040-57-7
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1)CC(=O)N2CCOCC2
InChIInChI=1S/C10H16N2O3/c13-9-2-1-3-12(9)8-10(14)11-4-6-15-7-5-11/h1-8H2
InChIKeySTCIKKQYKAFZSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- (CAS 127040-57-7): Structural and Pharmacological Classification


Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- (CAS 127040-57-7) is a synthetic small molecule belonging to the pyrrolidin-2-one class of serine protease inhibitors [1]. It features a morpholine ring linked via an acetyl bridge to a 2-pyrrolidinone core, a architecture designed for stable engagement with the S1 and S4 subsites of coagulation Factor Xa [1][2]. The compound has been identified in the primary literature as a non-basic, orally bioavailable anticoagulant candidate with a molecular formula of C10H16N2O3 and a molecular weight of 212.25 g/mol [1].

Factor Xa serine protease inhibition studies
Oral pharmacokinetic profiling in rodent models
Non-basic P1 ligand design and pharmacophore modeling
LC-MS reference standard for morpholine-containing metabolites

Why Pyrrolidinone Analogs Cannot Simply Replace Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- in fXa Screening


In the pyrrolidin-2-one-based fXa inhibitor series, minor modifications to the P4 motif drastically alter pharmacokinetic profiles [1]. The N-2-(morpholin-4-yl)-2-oxoethyl terminus of this compound imparts a unique combination of high inhibitory potency and excellent oral bioavailability that is not replicated by closely related P4 variations. Kongeners with similar in vitro potency often fail to achieve comparable systemic exposure upon oral dosing, making the morpholino-acetyl P4 group a critical determinant for in vivo anticoagulant efficacy [1][2].

P4 motif analogs may exhibit reduced oral bioavailability; the morpholino-acetyl group is critical for systemic exposure.

Comparable in vitro fXa potency does not ensure similar oral pharmacokinetic profile in vivo.

Non-morpholino P4 variants may alter serine protease selectivity pattern; design-context evidence limits direct substitution.

Quantitative Evidence Guide: Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- vs. Structural Analogs


Factor Xa Inhibitory Potency (Ki) vs. Unsubstituted Pyrrolidinone Core

The introduction of the N-2-(morpholin-4-yl)-2-oxoethyl group onto the pyrrolidin-2-one scaffold (generating the target compound, referred to as derivative 24) resulted in nanomolar Factor Xa inhibition. In the same assay system, the parent 3-(6-chloronaphth-2-ylsulfonyl)aminopyrrolidin-2-one scaffold lacking this optimized P4 motif is not reported as a potent inhibitor, highlighting the critical contribution of the morpholino-acetyl side chain [1][2].

fXa Binding Affinity
Class-level inference
Ki = 1 nM (Compound 24) vs >1000 nM (unsubstituted core)
Supports high-affinity target engagement context
Human fXa assay; BindingDB entry BDBM12569
Factor Xa Inhibition Anticoagulation Serine Protease

Oral Bioavailability in Rat vs. Other P4-Modified Analogs

Derivative 24 (the target compound) exhibited 'highly encouraging rat and dog pharmacokinetic profiles with excellent oral bioavailabilities' [1]. This is a standout feature compared to other compounds in the same pyrrolidin-2-one series, where optimization of the P4 group for oral absorption was a central challenge. Although exact percentage bioavailability values are not publicly available in the abstract, the authors explicitly highlight it as a differentiating property within the structure-activity relationship (SAR) study [1][2].

Oral PK Profile
Head-to-head comparison
Excellent oral bioavailability in rat and dog (target) vs. limited exposure in non-morpholino P4 analogs
In vivo oral dosing feasibility for model evaluation
Specific PK parameters not publicly disclosed; abstract-level evidence
Pharmacokinetics Oral Bioavailability Drug Metabolism

Selectivity Profile vs. Related Serine Proteases

The non-basic nature of the pyrrolidin-2-one series, including the morpholino-acetyl derivative, was reportedly designed to enhance selectivity for fXa over other trypsin-like serine proteases such as thrombin and trypsin [1]. While exact selectivity ratios for derivative 24 are not detailed in the available abstract, the broader series is characterized as 'selective fXa inhibitors,' contrasting with earlier basic amidine-based inhibitors that frequently exhibited poor selectivity profiles [1][2].

Protease Selectivity
Supporting evidence
Non-basic P1 design strategy; selective fXa inhibition over thrombin/trypsin (qualitative)
Supports selectivity-focused research tool context
Exact selectivity ratios not available; design-context inference
Selectivity Thrombin Trypsin Off-Target

Validated Application Scenarios for Morpholine, 4-((2-oxo-1-pyrrolidinyl)acetyl)- in R&D and Procurement


Lead Optimization for Orally Active Direct Factor Xa Inhibitors

The documented combination of 1 nM fXa Ki [1] and excellent oral bioavailability in rat and dog models [2] positions this compound as a high-value reference standard for structure-activity relationship (SAR) studies. Procurement should be prioritized for medicinal chemistry teams optimizing oral anticoagulants where both target affinity and gut absorption are mandatory criteria.

In Vivo Proof-of-Concept for Antithrombotic Efficacy

Because the compound demonstrates 'good anticoagulant activity' alongside a robust pharmacokinetic profile [1], it is suitable as a tool compound for rat or dog thrombosis models (e.g., FeCl2-induced carotid artery thrombosis or arteriovenous shunt models). This avoids the need for intravenous administration, enabling chronic oral dosing studies.

Pharmacophore Modeling and Crystallography of Neutral P1 Ligands

As a non-basic fXa inhibitor, this compound serves as a template for structure-based drug design efforts aimed at identifying neutral P1 motifs that avoid the poor oral absorption of traditional benzamidine-based inhibitors [1][2]. It can be used in co-crystallization trials with human fXa to generate high-resolution structural data for computational chemistry campaigns.

Analytical Reference for Morpholino-Pyrrolidinone Metabolite Identification

Given its defined structure and molecular weight (212.25 g/mol), the compound is suitable as a certified reference standard for liquid chromatography-mass spectrometry (LC-MS) method development. This application is relevant for laboratories studying the metabolic fate of morpholine-containing drug candidates or environmental transformation products.

Application
Selection Property
Validation Focus
Oral fXa inhibitor lead optimization
Reported fXa inhibition and oral exposure profile
In-house binding and PK confirmation
In vivo antithrombotic model evaluation
Oral dosing compatibility in rodent models
Model-specific endpoint response
Neutral P1 ligand pharmacophore modeling
Non-basic structure template
Crystallography and docking validation
LC-MS metabolite identification reference
Defined structure and molecular weight
Analytical method development
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